molecular formula C8H10ClNO3 B2954392 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride CAS No. 1955548-79-4

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2954392
CAS No.: 1955548-79-4
M. Wt: 203.62
InChI Key: NFRGRCZUZDEAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . It is a derivative of nicotinic acid, featuring a methoxymethyl group at the 5-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the methoxymethylation of pyridine-3-carboxylic acid. One common method includes the reaction of pyridine-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride
  • 5-(Methoxymethyl)pyridine-4-carboxylic acid hydrochloride
  • 5-(Methoxymethyl)pyridine-3-sulfonic acid hydrochloride

Uniqueness

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the fields of medicinal chemistry and biochemistry .

Properties

IUPAC Name

5-(methoxymethyl)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-5-6-2-7(8(10)11)4-9-3-6;/h2-4H,5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGRCZUZDEAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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